molecular formula C7H15N3O2 B1145839 N-hydroxy-3,3-dimethyl-4-Morpholinecarboximidamide CAS No. 1251436-15-3

N-hydroxy-3,3-dimethyl-4-Morpholinecarboximidamide

Cat. No.: B1145839
CAS No.: 1251436-15-3
M. Wt: 173
InChI Key:
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Description

N-hydroxy-3,3-dimethyl-4-Morpholinecarboximidamide is a chemical compound with a unique structure that includes a morpholine ring, a carboximidamide group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3,3-dimethyl-4-Morpholinecarboximidamide typically involves the reaction of 3,3-dimethylmorpholine with hydroxylamine and a suitable carboximidamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3,3-dimethyl-4-Morpholinecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide group can be reduced to form amine derivatives.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

N-hydroxy-3,3-dimethyl-4-Morpholinecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxy-3,3-dimethyl-4-Morpholinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and carboximidamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxy-3,3-dimethyl-4-piperidinecarboximidamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-hydroxy-3,3-dimethyl-4-thiomorpholinecarboximidamide: Contains a thiomorpholine ring.

Uniqueness

N-hydroxy-3,3-dimethyl-4-Morpholinecarboximidamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

N'-hydroxy-3,3-dimethylmorpholine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-7(2)5-12-4-3-10(7)6(8)9-11/h11H,3-5H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWENFPSPRFFZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=NO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COCCN1/C(=N/O)/N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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